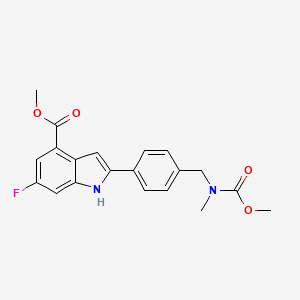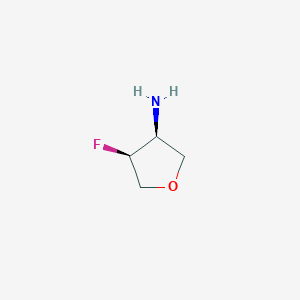
2-(4,6-Dibromopyridin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,6-Dibromopyridin-2-yl)acetic acid is a chemical compound with the molecular formula C7H5Br2NO2 and a molecular weight of 294.93 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the pyridine ring and an acetic acid moiety at the 2 position .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-pyridineacetic acid using bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include controlled temperatures and reaction times to ensure the selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods for 2-(4,6-Dibromopyridin-2-yl)acetic acid may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and by-products .
化学反応の分析
Types of Reactions
2-(4,6-Dibromopyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .
科学的研究の応用
2-(4,6-Dibromopyridin-2-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4,6-Dibromopyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,6-Dibromopyridine-4-acetic acid: Similar in structure but with different bromine positions.
2-(6-Bromopyridin-2-yl)acetic acid: Contains only one bromine atom.
2-Bromo-4-pyridineacetic acid: Another brominated pyridine derivative.
Uniqueness
2-(4,6-Dibromopyridin-2-yl)acetic acid is unique due to the specific positioning of the bromine atoms and the acetic acid group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
1393541-16-6 |
|---|---|
分子式 |
C7H5Br2NO2 |
分子量 |
294.93 g/mol |
IUPAC名 |
2-(4,6-dibromopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12) |
InChIキー |
QSRKXVOXNYTNII-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CC(=O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrrolidine, 2-[3-(1-methylethyl)phenyl]-, (2R)-](/img/structure/B12961894.png)


![(2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentaol 4-(((1'S,2'S)-1'-hydroxy-1',3'-dihydro-1H,2'H-[2,2'-biinden]-2'-yl)methyl)benzoate](/img/structure/B12961911.png)
![2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)acetonitrile](/img/structure/B12961927.png)

![(5r)-5-(4-{[(2r)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2h-Chromen-2-Yl]methoxy}benzyl)-1,3-Thiazolidine-2,4-Dione](/img/structure/B12961930.png)






